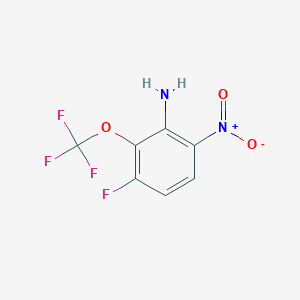

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline is an organic compound characterized by the presence of fluorine, trifluoromethoxy, and nitro functional groups attached to an aniline core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoroaniline, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

化学反応の分析

Nitro Group Reduction

The nitro group at position 6 is a primary site for reduction. Catalytic hydrogenation or metal-mediated methods convert it to an amine:

Reaction :

\text{C}_7\text{H}_4\text{F}_4\text{N}_2\text{O}_3\xrightarrow[\text{H}_2/\text{Pd C}]{\text{EtOH}}\text{C}_7\text{H}_6\text{F}_4\text{N}_2\text{O}\(\text{3 Fluoro 2 trifluoromethoxy 1 6 diaminobenzene})

Conditions :

The resulting diamine can undergo further derivatization, such as acylation or coupling reactions.

Nucleophilic Aromatic Substitution (NAS)

Electron-withdrawing groups (EWGs: –NO₂, –CF₃O, –F) activate the aromatic ring for NAS at positions ortho/para to substituents:

Example Reaction :

\text{C}_7\text{H}_4\text{F}_4\text{N}_2\text{O}_3+\text{NaSMe}\xrightarrow[\text{DMF 80 C}]{\text{CuI}}\text{C}_8\text{H}_7\text{F}_4\text{N}_2\text{O}_3\text{S}\(\text{Methylthio substituted derivative})

Key Data :

| Position | Reactivity | Preferred Nucleophile |

|---|---|---|

| Para to –NO₂ | High | Thiols, amines |

| Ortho to –CF₃O | Moderate | Alkoxides |

Diazotization and Coupling

The amino group (–NH₂) undergoes diazotization in acidic conditions, enabling Sandmeyer or Suzuki-Miyaura reactions:

Diazotization :

Ar NH2NaNO2HCl 0 5 CAr N2+Cl−

Coupling Example :

Ar N2+Cl−+PhB OH 2Na2CO3Pd PPh3 4Ar Ph+Byproducts

Yield : ~70–80% (based on trifluoromethoxy-aniline analogs).

Electrophilic Substitution

The electron-deficient ring limits electrophilic attacks, but directed ortho-metalation (DoM) can facilitate functionalization:

Directed Ortho-Metalation :

-

Lithiation :

Ar NH2n BuLiTHF 78 CAr Li -

Quenching :

Ar Li+Electrophile e g CO2 →Ar COOH

Challenges : Competing deprotonation at –CF₃O or –F positions may occur .

Trifluoromethoxy Group Reactivity

The –OCF₃ group is generally inert but can hydrolyze under extreme conditions:

Hydrolysis :

Ar OCF3Conc H2SO4H2O 200 CAr OH+CF3OH

Note : Rarely utilized due to harsh requirements and low yields (<20%).

Acylation of the Amino Group

The primary amine reacts with acyl chlorides or anhydrides:

Reaction :

Ar NH2+AcClCH2Cl2Et3NAr NHCOCH3

Yield : ~90% (similar to acetamide derivatives in ).

Oxidative Transformations

The nitro group can participate in oxidation-reduction cascades:

Example :

Ar NO2Sn HClFe HClAr NH2NaWO4H2O2Ar NO

科学的研究の応用

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

Medicine: It is explored for its potential use in drug discovery, particularly in the design of novel pharmaceuticals with enhanced bioavailability and metabolic stability.

Industry: The compound is used in the development of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.

作用機序

The mechanism by which 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

類似化合物との比較

- 3-Fluoro-2-methoxyaniline

- 3-Fluoro-2-nitroaniline

- 2-(Trifluoromethoxy)aniline

Comparison: Compared to similar compounds, 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline is unique due to the combined presence of fluorine, trifluoromethoxy, and nitro groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications.

生物活性

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline, with CAS Number 2149598-58-1, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom, trifluoromethoxy group, and nitro group on an aniline backbone. This distinct arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways.

- Antimicrobial Activity : Its structural features suggest potential interactions with bacterial cell membranes or DNA synthesis pathways.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant cell growth inhibition, suggesting its potential as an anticancer agent. -

Antibacterial Efficacy :

The compound was tested against various bacterial strains, showing notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. These findings position it as a candidate for further development in antimicrobial therapies. -

Antitubercular Properties :

Research indicated that derivatives of this compound exhibited potent antitubercular activity against M. tuberculosis H37Rv with MIC values as low as 4 μg/mL, highlighting its potential in treating tuberculosis infections .

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile in vitro, with minimal cytotoxic effects on non-cancerous cell lines at therapeutic concentrations. Further studies are necessary to establish its safety in vivo.

特性

IUPAC Name |

3-fluoro-6-nitro-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O3/c8-3-1-2-4(13(14)15)5(12)6(3)16-7(9,10)11/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKCIQHJEBKSQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。